1-(2-Bromophenyl)-2-thiourea
Overview
Description
1-(2-Bromophenyl)-2-thiourea is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a thiourea group
Mechanism of Action
Target of Action
Thiourea derivatives, to which 1-(2-bromophenyl)thiourea belongs, have been reported to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It is known that thiourea derivatives can form stable metal complexes due to the presence of nitrogen atoms, as well as lone pairs on sulfur and oxygen atoms, which serve as ligating centers . This ability to form stable complexes with metal ions could potentially play a role in the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with thiocyanate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenylthioureas can be obtained.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Scientific Research Applications
1-(2-Bromophenyl)-2-thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-thiourea: Similar structure but with the bromine atom in the para position.
1-(2-Chlorophenyl)-2-thiourea: Chlorine atom instead of bromine.
1-(2-Bromophenyl)-2-urea: Urea group instead of thiourea.
Uniqueness: 1-(2-Bromophenyl)-2-thiourea is unique due to the presence of both bromine and thiourea groups, which confer distinct chemical reactivity and biological activity. The position of the bromine atom on the phenyl ring also influences its properties compared to other isomers or analogs.
Properties
IUPAC Name |
(2-bromophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMVYSPXPXCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202186 | |
Record name | Thiourea, (2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5391-30-0 | |
Record name | Thiourea, (2-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, (2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromophenyl)-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the thiourea group in (2-bromophenyl)thiourea?
A1: The thiourea unit in (2-bromophenyl)thiourea plays a crucial role in its crystal structure. It forms nearly perpendicular to the bromobenzene ring with a dihedral angle of 80.82° []. This configuration allows for the formation of N—H⋯S intermolecular hydrogen bonds, creating linear chains along the ab diagonal, which contributes to the stability of the crystal lattice [].
Q2: How does the position of the bromine atom influence the molecular conformation of (2-bromophenyl)thiourea compared to its isomers?
A2: Research comparing (2-bromophenyl)thiourea with its isomers, 1-benzoyl-3-(3-bromophenyl)thiourea and 1-benzoyl-3-(4-bromophenyl)thiourea, revealed that the bromine atom's position significantly affects molecular conformation and crystal packing []. These variations arise from the interplay between steric effects due to the bromine atom's size and electronic effects influencing intermolecular interactions like hydrogen bonds, π-π stacking, and halogen bonding [].
Q3: What spectroscopic techniques are useful for characterizing (2-bromophenyl)thiourea and its metal complexes?
A3: Both FTIR and 1H NMR spectroscopy are valuable for characterizing (2-bromophenyl)thiourea and its metal complexes []. FTIR helps identify the presence of specific functional groups, such as the thiourea moiety, while shifts in stretching frequencies upon complexation can indicate coordination between the ligand and metal ion []. 1H NMR spectroscopy provides insights into the proton environments within the molecule, and changes in chemical shifts upon metal complexation further support coordination and provide structural information [].
Q4: Have any biological activities been reported for (2-bromophenyl)thiourea or its derivatives?
A4: Research suggests that (2-bromophenyl)thiourea derivatives, particularly those incorporating an ibuprofen moiety, exhibit potential urease inhibitory activity []. For instance, the metal complex formed between (2-bromophenyl)thiourea and Cu(I) showed promising urease inhibition, highlighting its potential as a lead compound for further development in the context of gastrointestinal ulcer therapy [].
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